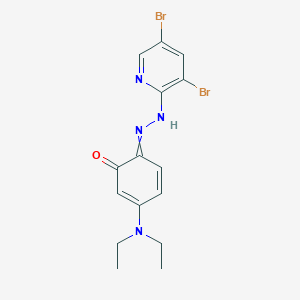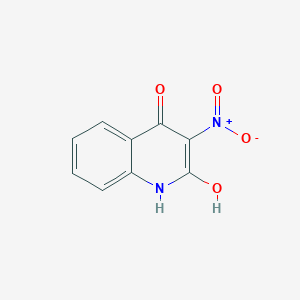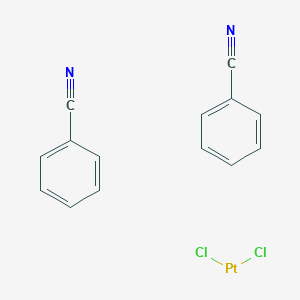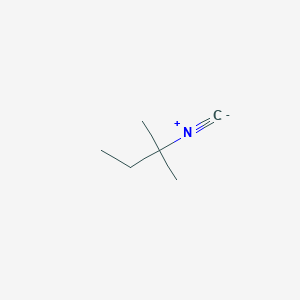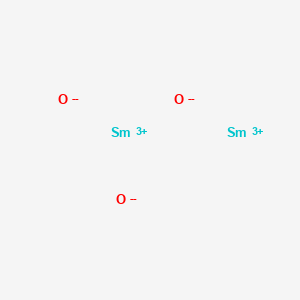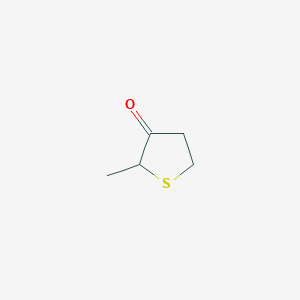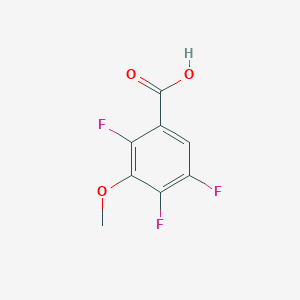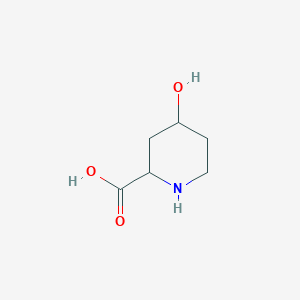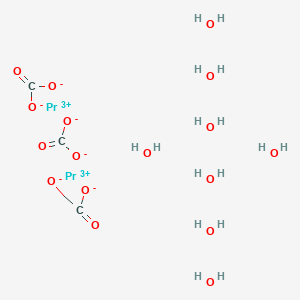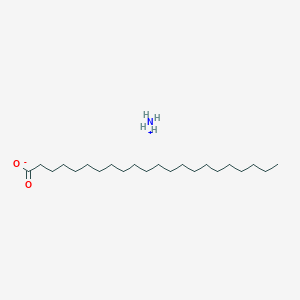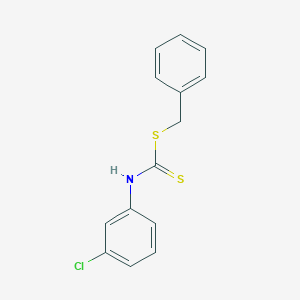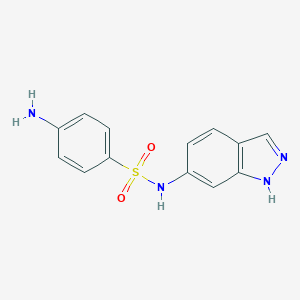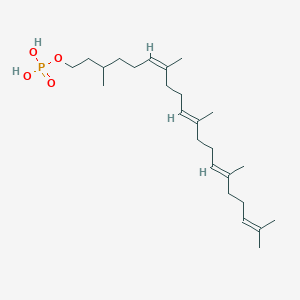
Dolichol phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dolichol phosphate is a long-chain polyisoprenoid alcohol phosphate that plays a crucial role in the glycosylation of proteins. It serves as a glycosyl carrier lipid in the biosynthesis of glycoproteins, glycosylphosphatidylinositol anchors, and other glycoconjugates. This compound is essential for the proper functioning of the endoplasmic reticulum and is involved in various cellular processes, including protein folding and trafficking .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dolichol phosphate can be synthesized through the phosphorylation of dolichol, a long-chain polyisoprenoid alcohol. The phosphorylation process typically involves the use of cytidine triphosphate (CTP) as a phosphate donor. The reaction is catalyzed by dolichyl kinase, an enzyme that facilitates the transfer of the phosphate group to dolichol .
Industrial Production Methods: Industrial production of dolichyl phosphate involves the extraction of dolichol from natural sources, such as plant or animal tissues, followed by its phosphorylation. The process requires careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Dolichol phosphate undergoes several types of chemical reactions, including:
Phosphorylation: The addition of a phosphate group to dolichol to form dolichyl phosphate.
Hydrolysis: The cleavage of the phosphate group from dolichyl phosphate to regenerate dolichol and inorganic phosphate.
Glycosylation: The transfer of sugar moieties to dolichyl phosphate, forming dolichyl-phosphate-linked oligosaccharides.
Common Reagents and Conditions:
Phosphorylation: Cytidine triphosphate (CTP), dolichol, dolichyl kinase, and appropriate buffer conditions.
Hydrolysis: Water and dolichyl-phosphate phosphohydrolase.
Glycosylation: Guanosine diphosphate-mannose (GDP-Man), dolichyl-phosphate-mannose synthase, and divalent cations.
Major Products:
Phosphorylation: this compound.
Hydrolysis: Dolichol and inorganic phosphate.
Glycosylation: Dolichyl-phosphate-linked oligosaccharides.
Applications De Recherche Scientifique
Dolichol phosphate has numerous scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of glycosylation and other biochemical processes.
Mécanisme D'action
Dolichol phosphate exerts its effects by serving as a glycosyl carrier lipid in the biosynthesis of glycoproteins and other glycoconjugates. The compound facilitates the transfer of sugar moieties from nucleotide sugars to nascent proteins, a process that occurs in the endoplasmic reticulum. This transfer is catalyzed by various glycosyltransferases, which recognize dolichyl phosphate as a substrate and facilitate the formation of glycosidic bonds .
Comparaison Avec Des Composés Similaires
Dolichol phosphate is unique among polyisoprenoid alcohol phosphates due to its specific role in glycosylation. Similar compounds include:
Dolichol: The unphosphorylated form of dolichyl phosphate, which serves as a precursor in its biosynthesis.
Polyprenol: A related polyisoprenoid alcohol that does not undergo phosphorylation and has different biological functions.
Ubiquinone: Another polyisoprenoid compound involved in electron transport and cellular respiration.
This compound’s uniqueness lies in its specific role as a glycosyl carrier lipid, which is not shared by other polyisoprenoid compounds .
Propriétés
Numéro CAS |
12698-55-4 |
|---|---|
Formule moléculaire |
C25H45O4P |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenyl] dihydrogen phosphate |
InChI |
InChI=1S/C25H45O4P/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-29-30(26,27)28/h11,13,15,17,25H,7-10,12,14,16,18-20H2,1-6H3,(H2,26,27,28)/b22-13+,23-15+,24-17- |
Clé InChI |
GYBNOAFGEKAZTA-QOLULZROSA-N |
SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O |
SMILES isomérique |
CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O |
SMILES canonique |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O |
Synonymes |
dolichol monophosphate dolichyl monophosphate dolichyl phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




